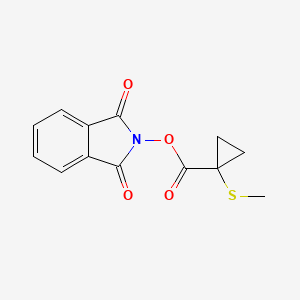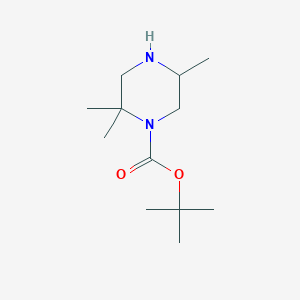![molecular formula C10H13NO4 B13573332 (s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol is a compound that features a benzodioxole ring substituted with an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol typically involves the reaction of 3,4-(methylenedioxy)phenol (sesamol) with appropriate reagents to introduce the aminoethanol group. One common method involves the use of oxalyl chloride and N,N-dimethylformamide to form an acyl chloride intermediate, which is then reacted with sesamol in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction could produce primary or secondary amines.
Scientific Research Applications
(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sesamol: A related compound with a similar benzodioxole structure but lacking the aminoethanol group.
Piperonal: Another benzodioxole derivative with different functional groups.
Uniqueness
(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical properties and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-(6-methoxy-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C10H13NO4/c1-13-8-3-10-9(14-5-15-10)2-6(8)7(11)4-12/h2-3,7,12H,4-5,11H2,1H3/t7-/m1/s1 |
InChI Key |
IOMIWTLZYAEITE-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1[C@@H](CO)N)OCO2 |
Canonical SMILES |
COC1=CC2=C(C=C1C(CO)N)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


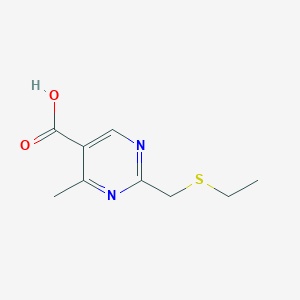


![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
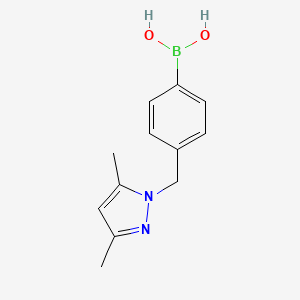
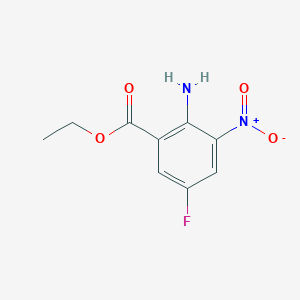
![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)


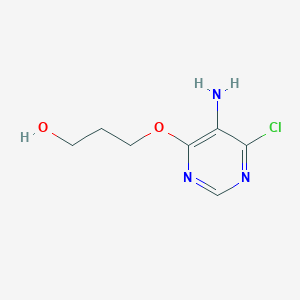
![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
